2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
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Overview
Description
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step organic reactions. A common route might include the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents would form the triazine ring and introduce the phenylethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 2-(4-methylphenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Uniqueness
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to similar compounds with different substituents.
Biological Activity
The compound 2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing significant potential in multiple therapeutic areas:
1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazolo[1,5-d][1,2,4]triazine derivatives. For instance:
- Cytotoxicity : The compound exhibited potent cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro assays demonstrated that it outperformed traditional chemotherapeutics like cisplatin in inhibiting cell proliferation and inducing apoptosis through mechanisms involving caspases and PARP cleavage .
- Mechanism of Action : Research indicates that the compound triggers apoptosis via the activation of caspases 3, 8, and 9 while suppressing anti-apoptotic proteins like Bcl-2. Additionally, it promotes autophagy through increased expression of beclin-1 and inhibition of mTOR pathways .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It demonstrated significant antibacterial activity against various human pathogens. For example, compounds derived from similar pyrazolo[1,5-d][1,2,4]triazine structures showed efficacy against strains such as Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Effects
Research has suggested that derivatives of pyrazolo[1,5-d][1,2,4]triazine possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies indicated that these compounds could reduce the levels of pro-inflammatory cytokines in vitro, potentially providing therapeutic benefits in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the biological activity of pyrazolo[1,5-d][1,2,4]triazine derivatives:
- Study on Breast Cancer : A study conducted on MCF-7 and MDA-MB-231 cells showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. The study concluded that the compound's mechanism involves both apoptotic and autophagic pathways .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that compounds similar to this compound were effective against multi-drug resistant bacterial strains .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-(2-phenylethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-16-8-6-15(7-9-16)17-12-18-19(25)23(21-13-24(18)22-17)11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAATDWCEHBLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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